3-(3-Formylphenoxy)propanoic acid
Description
Significance of Phenoxypropanoic Acid Scaffolds in Organic Synthesis
Phenoxypropanoic acid derivatives are a well-established class of compounds with a significant presence in various areas of chemistry. The core structure, consisting of a phenyl ring linked to a propanoic acid moiety through an ether bond, provides a stable yet modifiable backbone. This scaffold is prevalent in a number of commercially important herbicides and has been explored extensively in medicinal chemistry. The ether linkage is generally robust, and the propanoic acid side chain offers a handle for further functionalization or for modulating the compound's physicochemical properties, such as solubility and lipophilicity. The aromatic ring can be substituted with a wide range of functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties.
Role of Formyl and Carboxylic Acid Functionalities in Chemical Transformations
The chemical behavior of 3-(3-Formylphenoxy)propanoic acid is dictated by the interplay of its two functional groups: the formyl (aldehyde) group and the carboxylic acid group. These groups are two of the most versatile functionalities in organic chemistry, each with a rich and well-documented reactivity profile.
The Formyl Group: As an electrophilic center, the aldehyde functionality is a hub for a multitude of chemical reactions. It readily undergoes nucleophilic addition, forming alcohols, imines, and cyanohydrins, among other products. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol. Furthermore, the formyl group can participate in a variety of named reactions, including the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Carboxylic Acid Group: The carboxylic acid moiety is a protic acid and can be deprotonated to form a carboxylate salt. It can be converted into a wide array of derivatives, such as esters, amides, acid halides, and acid anhydrides. Decarboxylation, while often challenging for aromatic carboxylic acids, can be achieved under specific conditions. The presence of the carboxylic acid group also allows for the formation of hydrogen bonds, which can influence the compound's crystal packing and solubility. bowen.edu.ng
The bifunctional nature of molecules containing both an aldehyde and a carboxylic acid allows for selective and sequential reactions. bowen.edu.ng The aldehyde is generally more susceptible to nucleophilic attack than the carboxylic acid. This difference in reactivity can be exploited to selectively modify one group while leaving the other intact, providing a powerful tool for the synthesis of complex molecules.
Scope and Research Trajectories Pertaining to this compound
While direct research on this compound is not extensively documented in publicly available literature, its structural motifs suggest a range of potential research applications. By examining the applications of its constituent parts and closely related molecules, we can infer its potential as a valuable building block in several areas.
Materials Science: A positional isomer, 3-(2-Formylphenoxy)propanoic acid, has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.gov These materials are of interest for their potential use in organic memories and as non-linear optical (NLO) materials. nih.gov The formyl group provides a reactive site for polymerization, while the carboxylic acid moiety can be used to influence the crystal packing and solubility of the resulting polymers. nih.gov It is plausible that this compound could serve a similar role in the development of novel polymeric materials.
Medicinal Chemistry: Phenoxypropanoic acid derivatives have been investigated for a variety of biological activities. The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel therapeutic agents. The aldehyde could be converted into various heterocyclic systems or used as a point of attachment for other pharmacophores, while the carboxylic acid could interact with biological targets or be modified to improve the compound's pharmacokinetic profile.
Organic Synthesis: As a bifunctional building block, this compound can be utilized in the synthesis of more complex molecules. The orthogonal reactivity of the aldehyde and carboxylic acid groups allows for a stepwise elaboration of the molecular structure. For example, the aldehyde could be transformed into a new functional group, followed by modification of the carboxylic acid, or vice versa. This controlled, sequential reactivity is a valuable asset in the multi-step synthesis of natural products and other complex organic molecules.
Chemical Compound Information
| Compound Name |
| This compound |
| 3-(2-Formylphenoxy)propanoic acid |
| Poly(p-phenylene vinylene) |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H10O4 | PubChem |
| Molecular Weight | 194.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC(=CC(=C1)OCCC(=O)O)C=O | PubChem |
| InChI | InChI=1S/C10H10O4/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6-7H,4-5H2,(H,12,13) | PubChem |
| InChIKey | VPDYHAJZJLWFRD-UHFFFAOYSA-N | PubChem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-formylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6-7H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYHAJZJLWFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70170-90-0 | |
| Record name | 3-(3-formylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3 Formylphenoxy Propanoic Acid and Analogues
Strategies for O-Arylation of Propanoic Acid Derivatives
A critical step in the synthesis of phenoxypropanoic acids is the formation of the ether bond between the phenolic oxygen and the propanoic acid chain (O-arylation). This can be accomplished through several methods, with the Williamson ether synthesis being the most traditional and widely used approach.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.commasterorganicchemistry.com In the context of phenoxypropanoic acids, this involves the reaction of a substituted phenol with a 3-halopropanoic acid derivative under basic conditions.
The mechanism proceeds via a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic alkoxide, in a concerted, single-step process. byjus.commasterorganicchemistry.com For this SN2 reaction to be efficient, the alkyl halide should be primary or methyl to minimize competing elimination reactions that are prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com
A common procedure involves deprotonating the phenol with a suitable base, such as sodium hydroxide (NaOH), to form the more nucleophilic phenoxide ion. This is followed by the addition of the alkyl halide. The synthesis of the isomeric compound 3-(2-formylphenoxy)propanoic acid from salicylic aldehyde (2-hydroxybenzaldehyde) and 3-chloropropanoic acid serves as a direct example of this methodology. nih.govresearchgate.net In this preparation, NaOH is used to deprotonate the phenolic hydroxyl group of salicylic aldehyde, which then attacks the 3-chloropropanoic acid to form the ether linkage. nih.gov
Table 1: Williamson Ether Synthesis for 3-(2-Formylphenoxy)propanoic Acid
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
|---|
This approach is directly adaptable for the synthesis of the target molecule, 3-(3-formylphenoxy)propanoic acid, by substituting 3-hydroxybenzaldehyde for salicylic aldehyde. The reaction conditions typically require heating for several hours, and solvents like water, acetonitrile, or N,N-dimethylformamide are often employed. byjus.com
While the Williamson ether synthesis is a cornerstone of ether formation, alternative methods for constructing C-O bonds have been developed, offering different reactivity patterns and substrate scopes. One novel approach involves the insertion of arynes into the C-O bond of carboxylic acids. nih.gov This method can generate o-hydroxyaryl ketones, which are structurally related to the target molecules. The proposed mechanism involves the formation of an aryl anion intermediate that rearranges to a phenoxide through a four-membered ring intermediate. nih.gov This strategy provides a unique pathway to aryloxy compounds, although its direct application to propanoic acid derivatives for the specific target molecule would require further investigation.
Another modern strategy is the palladium-catalyzed intermolecular arylation of sp³ C-H bonds. This technique can be used to arylate various aliphatic carboxylic acid derivatives. nih.gov While this method typically forms a C-C bond between the aryl group and the aliphatic chain, modifications of such transition-metal-catalyzed cross-coupling reactions represent a frontier in organic synthesis and could potentially be adapted for C-O bond formation under specific catalytic systems.
Installation and Modification of Formyl Groups on Phenoxy Scaffolds
The formyl group is a key functional handle that can be introduced onto the aromatic ring either before or after the formation of the ether linkage. The choice of strategy depends on the availability of starting materials and the desired regiochemical outcome.
Direct formylation of phenols is a common method for introducing an aldehyde group onto an aromatic ring. As a form of electrophilic aromatic substitution, these reactions are most effective on electron-rich substrates like phenols. wikipedia.org Several named reactions are employed for this purpose:
Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium (often trifluoroacetic acid) to formylate activated aromatic rings like phenols. wikipedia.orglookchem.comthieme-connect.com A key advantage is that careful control of reaction conditions can allow for selective mono- or di-formylation of 4-substituted phenols. lookchem.comthieme-connect.com
Reimer-Tiemann Reaction: This method involves reacting a phenol with chloroform in a basic solution to typically yield ortho-formylated products. The reactive species is thought to be dichlorocarbene. wikipedia.org
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. wikipedia.org
Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst, but it is less common for phenols due to the harsh conditions. wikipedia.org
The regioselectivity of these reactions is a crucial consideration. For instance, using magnesium chloride, triethylamine, and paraformaldehyde can lead to exclusive ortho-formylation of phenols with high yields. orgsyn.org In contrast, a modified Duff reaction can be controlled to produce either 2-formyl or 2,6-diformyl products from 4-substituted phenols. thieme-connect.com A newer method utilizing formamidine acetate and acetic anhydride offers a general-purpose transformation that avoids high temperatures and strong acids or bases. rsc.org
Table 2: Comparison of Common Phenol Formylation Methods
| Reaction Name | Reagents | Typical Regioselectivity | Key Features |
|---|---|---|---|
| Duff Reaction | Hexamethylenetetramine, Acid | ortho | Can be controlled for mono- or di-formylation. lookchem.comthieme-connect.com |
| Reimer-Tiemann | Chloroform, Base | ortho | Involves a dichlorocarbene intermediate. wikipedia.org |
| Vilsmeier-Haack | POCl₃, DMF | para (if ortho is blocked) | Uses a Vilsmeier reagent. wikipedia.org |
| Magnesium Chloride Method | MgCl₂, Et₃N, Paraformaldehyde| Exclusive ortho | High yields for salicylaldehydes. orgsyn.org |
For synthesizing this compound, the starting material would likely be 3-hydroxybenzaldehyde, where the formyl group is already installed in the desired meta position.
An alternative to direct formylation is the oxidation of a precursor alcohol, such as a hydroxymethyl group, attached to the phenoxy scaffold. This two-step approach involves first synthesizing the phenoxypropanoic acid with a hydroxymethyl group (e.g., 3-(3-(hydroxymethyl)phenoxy)propanoic acid) and then oxidizing the alcohol to the desired aldehyde. This strategy can be advantageous for avoiding issues with regioselectivity during formylation.
The selective oxidation of primary benzylic alcohols to aldehydes is a well-established transformation with numerous available methods that offer high selectivity and avoid over-oxidation to the carboxylic acid. rsc.orglakeland.edu Modern catalytic systems are often preferred for their efficiency and milder reaction conditions.
Examples of effective oxidation protocols include:
Transition Metal Catalysis: Cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC) have shown excellent performance, achieving 95.2% conversion of benzyl alcohol with nearly 99.9% selectivity for benzaldehyde. rsc.org
Iodine-Based Systems: A mixture of molecular iodine in DMSO/water provides a novel and chemoselective method for oxidizing benzylic alcohols to aromatic aldehydes in high yields (e.g., 92-95%). tandfonline.com
Photochemical Oxidation: Using Eosin Y as a metal-free photocatalyst with molecular oxygen (O₂) under blue LED irradiation provides a green and efficient method for oxidizing a wide range of benzyl alcohols in excellent yields (68-93%). organic-chemistry.org
"Green" Oxidants: Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally friendly oxidant that can be used with various catalysts to achieve selective oxidation with water as the only byproduct. lakeland.edu
Nitrate-Based Systems: Metallic nitrates, such as ferric nitrate (Fe(NO₃)₃·9H₂O), can effectively oxidize benzyl alcohol to benzaldehyde with high conversion and selectivity (up to 95%) under mild conditions. frontiersin.org
Table 3: Selected Methods for the Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Co₁/NC | O₂ | Toluene | 100 | ~95 | rsc.org |
| I₂ | DMSO/H₂O | DMSO/H₂O | 100 | 92 | tandfonline.com |
| Eosin Y | O₂ (air) | CH₃CN | Room Temp (Light) | 93 | organic-chemistry.org |
Synthesis of Isomeric Formylphenoxypropanoic Acids as Comparative Research Targets
The synthesis of isomers of the target compound is crucial for comparative studies, such as in structure-activity relationship (SAR) analyses for biological applications. The synthesis of 3-(2-formylphenoxy)propanoic acid (the ortho-isomer) has been reported and serves as an excellent comparative target. nih.govresearchgate.net
The reported synthesis follows the Williamson ether synthesis pathway. Salicylic aldehyde (0.1 mol) and 3-chloropropanoic acid (0.1 mol) are dissolved in an aqueous solution of sodium hydroxide (8 g in 100 ml total water). nih.gov The mixture is heated under reflux for four hours. After acidification with concentrated HCl, unreacted salicylic aldehyde is removed via steam distillation. Upon cooling, the product crystallizes and is collected by filtration. nih.gov This procedure provides a clear and established route to the ortho-isomer.
A parallel synthesis for the target meta-isomer, this compound, would logically employ 3-hydroxybenzaldehyde as the starting phenol. Similarly, the para-isomer, 3-(4-formylphenoxy)propanoic acid, could be synthesized starting from 4-hydroxybenzaldehyde. By keeping the reaction conditions consistent across the syntheses of the different isomers, researchers can produce a set of compounds suitable for direct comparison in various chemical and biological assays.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₀O₄ |
| 3-(2-Formylphenoxy)propanoic acid | C₁₀H₁₀O₄ |
| 3-(4-Formylphenoxy)propanoic acid | C₁₀H₁₀O₄ |
| 3-Chloropropanoic acid | C₃H₅ClO₂ |
| Salicylic aldehyde (2-Hydroxybenzaldehyde) | C₇H₆O₂ |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ |
| Sodium hydroxide | NaOH |
| Benzyl alcohol | C₇H₈O |
| Benzaldehyde | C₇H₆O |
| Hexamethylenetetramine | C₆H₁₂N₄ |
| Trifluoroacetic acid | C₂HF₃O₂ |
| Chloroform | CHCl₃ |
| Phosphorus oxychloride | POCl₃ |
| N,N-Dimethylformamide (DMF) | C₃H₇NO |
| Magnesium chloride | MgCl₂ |
| Triethylamine | C₆H₁₅N |
| Paraformaldehyde | (CH₂O)n |
| Formamidine acetate | C₂H₆N₂O₂ |
| Acetic anhydride | C₄H₆O₃ |
| Hydrogen peroxide | H₂O₂ |
| Eosin Y | C₂₀H₆Br₄Na₂O₅ |
| Ferric nitrate | Fe(NO₃)₃ |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS |
Synthesis of 3-(2-Formylphenoxy)propanoic Acid
A common and effective method for the synthesis of 3-(2-formylphenoxy)propanoic acid is the Williamson ether synthesis. nih.govuantwerpen.be This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, salicylic aldehyde (2-hydroxybenzaldehyde) is reacted with 3-chloropropanoic acid in the presence of a strong base, such as sodium hydroxide. nih.govuantwerpen.be
The reaction proceeds by the deprotonation of the phenolic hydroxyl group of salicylic aldehyde by sodium hydroxide to form a sodium phenoxide intermediate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloropropanoic acid that is bonded to the chlorine atom, displacing the chloride ion and forming the ether linkage. The resulting product is 3-(2-formylphenoxy)propanoic acid. nih.govuantwerpen.be
A typical experimental procedure involves dissolving salicylic aldehyde and 3-chloropropanoic acid in an aqueous solution of sodium hydroxide and heating the mixture under reflux. nih.govuantwerpen.be After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid product. Any unreacted salicylic aldehyde can be removed by steam distillation. nih.govuantwerpen.be
| Reactants | Reagents | Conditions | Product | Yield |
| Salicylic aldehyde | 3-chloropropanoic acid, Sodium hydroxide | Aqueous solution, Reflux | 3-(2-Formylphenoxy)propanoic acid | 20% |
| 3-chloropropanoic acid | Salicylic aldehyde, Sodium hydroxide | Aqueous solution, Reflux | 3-(2-Formylphenoxy)propanoic acid | 20% |
| Sodium hydroxide | Salicylic aldehyde, 3-chloropropanoic acid | Aqueous solution, Reflux | 3-(2-Formylphenoxy)propanoic acid | 20% |
This synthetic approach is valuable for producing building blocks for more complex molecules, such as asymmetric poly(p-phenylene vinylene) (PPV) oligomers, which have applications in organic electronics and non-linear optics. nih.govuantwerpen.beresearchgate.net
Synthesis of 3-(4-Formylphenyl)propanoic Acid
The synthesis of 3-(4-formylphenyl)propanoic acid, also known as 4-formylbenzenepropanoic acid, can be achieved through a multi-step process starting from 4-formylbenzaldehyde. nih.gov A viable synthetic route involves an initial Knoevenagel condensation, followed by reduction and hydrolysis steps. nih.gov
In the first step, 4-formylbenzaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as Meldrum's acid, in the presence of a basic catalyst. This Knoevenagel condensation results in the formation of an α,β-unsaturated intermediate. nih.gov
The subsequent step involves the reduction of the carbon-carbon double bond of the unsaturated intermediate. This can be accomplished using various reducing agents, such as sodium borohydride. nih.gov The final step is the hydrolysis and decarboxylation of the reduced intermediate to yield the desired 3-(4-formylphenyl)propanoic acid. nih.gov This methodology provides a versatile approach for the synthesis of 3-arylpropanoic acids from their corresponding aldehydes. nih.gov
| Starting Material | Key Reactions | Intermediate | Final Product |
| 4-Formylbenzaldehyde | Knoevenagel condensation | α,β-unsaturated compound | 3-(4-Formylphenyl)propanoic acid |
| Reduction | Reduced intermediate | ||
| Hydrolysis and Decarboxylation |
Derivatization Strategies for this compound
The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of derivatization strategies. These modifications can be targeted at either the carboxylic acid moiety or the aldehyde functionality, or both, to generate a diverse library of compounds with tailored properties for various applications.
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into esters and amides through standard organic transformations.
Esterification: The formation of esters is typically achieved through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or the water formed during the reaction is removed. masterorganicchemistry.com The esterification of phenolic carboxylic acids requires careful control of reaction conditions to prevent the etherification of the phenolic hydroxyl group. google.com
Amidation: The synthesis of amides from the carboxylic acid moiety involves the formation of an amide bond with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The synthesis of phenol amides from hydroxycinnamic acids has been demonstrated, providing a relevant methodology for the amidation of compounds like this compound. researchgate.netnih.gov
Reactions Involving the Aldehyde Functionality (e.g., Condensations, Reductions, Oxidations)
The aldehyde group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene groups. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base and leads to the formation of a new carbon-carbon double bond, providing a route to more complex molecular structures. wikipedia.orgsigmaaldrich.com
Reduction: The aldehyde functionality can be selectively reduced to a primary alcohol using hydride reducing agents. docbrown.info Sodium borohydride (NaBH₄) is a mild reducing agent that is often used for this purpose, as it typically does not reduce the carboxylic acid group. docbrown.info More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid. docbrown.infolibretexts.org
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.orgchemguide.co.ukorganicmystery.com Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. libretexts.orgchemguide.co.ukorganicmystery.comgeeksforgeeks.org The oxidation of the aldehyde would result in a dicarboxylic acid derivative of the original molecule.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Aldehyde | Condensation | Active methylene compounds, Base | α,β-unsaturated system |
| Aldehyde | Reduction | Sodium borohydride | Primary alcohol |
| Aldehyde | Oxidation | Potassium permanganate, Chromic acid | Carboxylic acid |
Synthesis of Advanced Synthetic Intermediates
The structural analogue, 3-(2-formylphenoxy)propanoic acid, has been utilized as a key building block in the synthesis of advanced materials. nih.govuantwerpen.beresearchgate.net Specifically, it serves as a precursor for the synthesis of asymmetric poly(p-phenylene vinylene) (PPV) oligomers. nih.govuantwerpen.beresearchgate.net These oligomers are of significant interest due to their potential applications as active materials in organic memories and as non-linear optical (NLO) materials. nih.govuantwerpen.beresearchgate.net The presence of both a carboxylic acid and an aldehyde group in these molecules allows for their incorporation into larger, conjugated systems through various polymerization and coupling reactions. The strategic placement of these functional groups is crucial for achieving the desired electronic and structural properties in the final materials. nih.govuantwerpen.beresearchgate.net
Reactivity and Mechanistic Investigations of 3 3 Formylphenoxy Propanoic Acid Transformations
Electrophilic and Nucleophilic Reactivity of the Aldehyde Group
The aldehyde group (-CHO) is a key site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen.
The carbonyl carbon in 3-(3-formylphenoxy)propanoic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many addition reactions. Common nucleophilic addition reactions that aldehydes undergo include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) to form secondary alcohols.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, replacing the carbonyl oxygen with a carbon-carbon double bond.
Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin.
Acetal Formation: Reaction with alcohols under acidic conditions to form acetals, which can serve as protecting groups for the aldehyde functionality.
The carbonyl oxygen, with its lone pairs of electrons, is nucleophilic and can be protonated under acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles.
Carboxylic Acid Reactivity in Functionalization and Cyclization Reactions
The carboxylic acid group (-COOH) offers another site for diverse chemical modifications. Key reactions include:
Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. For instance, reaction with methanol (B129727) would yield methyl 3-(3-formylphenoxy)propanoate.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents).
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this would also reduce the aldehyde group.
Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be induced under harsh conditions.
Given the presence of both an aldehyde and a carboxylic acid, intramolecular cyclization is a potential reaction pathway, especially under conditions that favor the formation of an intermediate that can react internally.
Intramolecular Reaction Pathways and Rearrangements
The bifunctional nature of this compound allows for the possibility of intramolecular reactions. For example, under certain conditions, the carboxylic acid could potentially react with the aldehyde group. One hypothetical pathway could involve the formation of a lactone through an intramolecular Cannizzaro-type reaction or a related redox process, although this would likely require specific catalysts or reaction conditions.
Another possibility is an intramolecular aldol-type reaction if a suitable enol or enolate equivalent could be generated from the propanoic acid chain, though this is less probable under typical conditions. Rearrangement reactions are not commonly observed for this type of structure without specific catalytic intervention.
Acid-Catalyzed and Base-Catalyzed Reactions Involving the Compound
Both acid and base catalysis can play a significant role in the transformation of this compound.
Acid-Catalyzed Reactions:
Acetal Formation: As mentioned, the formation of acetals from the aldehyde group is catalyzed by acid.
Esterification: The esterification of the carboxylic acid group is an acid-catalyzed equilibrium process.
Intramolecular Cyclization: Acid catalysis could promote the intramolecular reaction between the two functional groups, potentially leading to the formation of a cyclic ether or lactone, depending on the specific conditions and the stability of the resulting ring system.
Base-Catalyzed Reactions:
Aldol (B89426) Condensation: The aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds in the presence of a base.
Cannizzaro Reaction: In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid. However, the presence of the carboxylic acid group in the same molecule would complicate this reaction.
Deprotonation of Carboxylic Acid: The most straightforward base-catalyzed reaction is the deprotonation of the carboxylic acid to form a carboxylate salt.
Stereoselective Transformations and Chiral Auxiliary Applications
There is no specific information in the reviewed literature regarding stereoselective transformations or the use of this compound as a chiral auxiliary. However, the potential for such applications exists.
If the aldehyde were to be reacted with a chiral nucleophile, or if a reduction of the carbonyl group were to be performed with a chiral reducing agent, a chiral secondary alcohol could be formed. Similarly, derivatization of the propanoic acid chain could introduce a chiral center.
The use of this compound as a chiral auxiliary would require its resolution into enantiomers, which could then be used to direct the stereochemical outcome of a reaction on a different molecule. There are established methods for the stereoselective synthesis of related β-amino acids that involve the use of chiral auxiliaries. sci-hub.se For example, a chiral alcohol could be used to form a diastereomeric ester, which could then be separated and hydrolyzed to yield an enantiomerically enriched product.
Applications of 3 3 Formylphenoxy Propanoic Acid in Advanced Materials Research
Precursor for Poly(p-phenylene vinylene) (PPV)-Type Oligomers
3-(3-Formylphenoxy)propanoic acid serves as a crucial precursor in the synthesis of asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. nih.govresearchgate.net These oligomers are of significant interest in the field of materials science due to their potential applications in electronic and optoelectronic devices. The synthesis involves utilizing the carboxylic acid and formyl functionalities of the molecule to build the larger PPV-based semiconductor structures. nih.govresearchgate.net The Williamson ether synthesis is a key reaction used to prepare this building block, which then allows for the creation of PPV oligomers bearing a carboxylic acid moiety. nih.govresearchgate.net This functional group is strategically incorporated to influence the crystal packing of the final material, a critical factor for its performance in devices. nih.govresearchgate.net
Design and Synthesis of Non-Linear Optical (NLO) Materials
The unique molecular structure of this compound makes it a promising candidate for the development of non-linear optical (NLO) materials. nih.govresearchgate.net NLO materials are essential for applications in technologies like optical data communications and visual image processing. jhuapl.edu The key to its NLO potential lies in the creation of oligomers with donor and acceptor substituents connected by a π-system. nih.govresearchgate.net For a material to exhibit significant NLO properties, specifically a high first-order hyperpolarizability, its crystal packing must be non-centrosymmetric, meaning it should crystallize in a polar space group. nih.govresearchgate.net The carboxylic acid group on this compound plays a vital role here, as it acts as a powerful hydrogen bond donor, guiding the self-assembly of the molecules into the desired non-centrosymmetric arrangement. nih.govresearchgate.net This "crystal engineering" approach is a deliberate strategy to achieve the necessary structural requirements for high-performance NLO materials. nih.govresearchgate.net
Development of Organic Memory Materials
Derivatives of this compound are being explored for their potential use as active materials in organic memories. nih.govresearchgate.net Similar to the requirements for NLO materials, the utility of these compounds in organic memory devices is critically dependent on achieving a non-centrosymmetric crystal structure. nih.govresearchgate.net The bistable nature required for a memory material is linked to this specific crystalline arrangement. nih.govresearchgate.net The presence of the carboxylic acid functional group is instrumental in directing the crystal packing through hydrogen bonding, thereby enabling the formation of a polar space group necessary for the material's function as an organic memory element. nih.govresearchgate.net
Integration into Polymeric Architectures and Functional Copolymers
The bifunctional nature of this compound, with its reactive aldehyde and carboxylic acid groups, allows for its integration into various polymeric architectures and the creation of functional copolymers. Research has been conducted on the synthesis of reactive copolymers by combining N-substituted maleimides, which can be derived from or are analogous to the functionalities present in this acid, with other monomers like styrene. researchgate.net These copolymers, featuring aldehyde and carboxyl groups, can be further chemically modified to introduce other functionalities, leading to materials with tailored properties for specific applications, including those with good thermal stability and superior mechanical properties. researchgate.net
Role as a Building Block in Complex Molecular Frameworks
This compound is a valuable building block for the construction of more complex molecular frameworks. nih.govresearchgate.net Its defined structure and reactive functional groups allow for its use in creating larger, well-defined molecular architectures. This concept is central to the field of "molecular engineering," where the properties of a bulk material are controlled by designing and modifying the individual molecular components. jhuapl.edu The ability to use such building blocks to construct intricate structures is fundamental to developing new materials with specific functions, including metal-organic frameworks (MOFs) and other coordination polymers. mdpi.commdpi.com While direct synthesis of MOFs with this compound is a subject of ongoing research, its characteristics align with the requirements for ligands used in creating these highly structured materials.
Advanced Analytical Methodologies for Research on 3 3 Formylphenoxy Propanoic Acid
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of "3-(3-Formylphenoxy)propanoic acid". This technique provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. The molecular formula of "this compound" is C10H10O4, corresponding to a monoisotopic mass of 194.0579 Da uni.lu.
In a typical HRMS analysis, the compound is ionized, commonly through electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The high resolving power of these instruments allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), ensuring a high degree of confidence in the determined elemental formula.
For "this compound", various adducts can be observed in the mass spectrum, depending on the ionization conditions. The predicted m/z values for some of these common adducts are presented in the table below uni.lu. The experimental observation of these ions at their predicted high-resolution masses serves as strong evidence for the presence and identity of the compound. Furthermore, the absence of significant signals at other m/z values in the high-resolution spectrum is a strong indicator of the sample's purity.
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 195.06518 |
| [M+Na]+ | 217.04712 |
| [M-H]- | 193.05062 |
| [M+NH4]+ | 212.09172 |
| [M+K]+ | 233.02106 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the propanoic acid chain, and the aldehyde proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde proton is expected to be the most downfield-shifted signal (around δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) protons of the propanoic acid moiety will appear as two triplets, with the protons adjacent to the carboxylic acid group appearing at a slightly more downfield position than those adjacent to the ether linkage.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in "this compound". The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals, typically in the range of δ 170-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methylene carbons of the propanoic acid chain will appear in the aliphatic region of the spectrum. Based on the data for the 2-formyl isomer, the expected chemical shifts for the carbons in "this compound" can be estimated uantwerpen.be.
Expected ¹³C NMR Chemical Shifts for "this compound" (Estimated based on the 2-formyl isomer uantwerpen.be)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde Carbonyl | ~190 |
| Carboxylic Acid Carbonyl | ~175 |
| Aromatic C-O | ~160 |
| Aromatic C-CHO | ~137 |
| Aromatic CH | 110-130 |
| O-CH₂ | ~64 |
| CH₂-COOH | ~34 |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for the identification of the key functional groups present in "this compound". The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its chemical bonds. The characteristic absorption bands expected for "this compound" are detailed below.
Carboxylic Acid Group: The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak between 1760 and 1690 cm⁻¹.
Aldehyde Group: The C=O stretch of the aldehyde will also be a strong, sharp peak, typically found around 1740-1720 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as two weak bands around 2830-2695 cm⁻¹.
Ether Linkage: The C-O stretch of the ether group will result in a distinct band in the region of 1300-1000 cm⁻¹.
Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic protons will appear above 3000 cm⁻¹.
The presence of these characteristic absorption bands in the IR spectrum provides strong confirmatory evidence for the structure of "this compound".
Expected IR Absorption Bands for "this compound"
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| C=O stretch | 1760-1690 (strong) | |
| Aldehyde | C=O stretch | 1740-1720 (strong) |
| C-H stretch | 2830-2695 (weak) | |
| Ether | C-O stretch | 1300-1000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| C-H stretch | >3000 |
Chromatographic Techniques (e.g., GC-MS, HPLC) for Reaction Monitoring and Product Analysis
Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound" and for analyzing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For the analysis of "this compound", a reverse-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector can be used for detection, as the aromatic ring and carbonyl groups of the molecule will absorb UV light. By injecting aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be monitored.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of "this compound" by GC-MS, a derivatization step is often necessary to increase the volatility of the compound. The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or trimethylsilyl ester). The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.
Both HPLC and GC-MS can be used to assess the purity of the final product by detecting the presence of any unreacted starting materials or byproducts.
Application of Spectroscopic Techniques for Supramolecular Assembly Characterization
The functional groups present in "this compound", namely the carboxylic acid and the formyl group, are capable of participating in non-covalent interactions, such as hydrogen bonding. These interactions can lead to the formation of well-ordered, higher-order structures known as supramolecular assemblies. Spectroscopic techniques play a crucial role in characterizing these assemblies.
X-ray crystallography on the closely related isomer, "3-(2-Formylphenoxy)propanoic acid", has revealed that the carboxylic acid group forms a catemer motif through intermolecular O-H···O hydrogen bonds, rather than the more common dimeric structure uantwerpen.benih.govresearchgate.netnih.gov. This indicates a chain-like assembly of the molecules in the solid state. It is highly probable that "this compound" would also exhibit similar hydrogen bonding patterns, leading to the formation of supramolecular chains or other organized structures.
In solution, techniques like ¹H NMR can be used to study supramolecular assembly. Changes in chemical shifts, particularly of the carboxylic acid proton, upon changes in concentration or temperature can provide insights into the formation and strength of hydrogen bonds. Furthermore, techniques such as UV-Vis spectroscopy could be used to study π-π stacking interactions between the aromatic rings of adjacent molecules in an assembly. The combination of these spectroscopic methods provides a powerful approach to understanding the self-assembly behavior of "this compound" and the nature of the resulting supramolecular architectures.
Future Research Directions and Unexplored Potential of 3 3 Formylphenoxy Propanoic Acid
Development of Novel Catalytic Systems Utilizing the Compound
The dual functionality of 3-(3-Formylphenoxy)propanoic acid makes it a compelling candidate for the development of novel catalytic systems. nih.govbowen.edu.ng The presence of both a Brønsted acid (carboxylic acid) and a Lewis basic site (aldehyde oxygen), or a group capable of forming specific interactions, opens the door to bifunctional catalysis. nih.govox.ac.ukchemeurope.comresearchgate.net This cooperative functionality can lead to new reactivity and enhanced stereocontrol in chemical transformations that are challenging with single-function catalysts. nih.gov
Future research could focus on harnessing this bifunctionality in several ways:
Organocatalysis: The compound itself could act as an organocatalyst. The carboxylic acid can activate electrophiles through hydrogen bonding, while the aldehyde group could engage in specific substrate interactions or even participate directly in the catalytic cycle.
Ligand in Metal Catalysis: The molecule can serve as a ligand for metal centers. The carboxylic acid can be deprotonated to form a carboxylate that coordinates to a metal, while the aldehyde can either remain as a pendant functional group to influence the secondary coordination sphere or interact with the metal center itself. This could lead to catalysts with tailored reactivity and selectivity.
Metal-Organic Frameworks (MOFs): The compound is an ideal building block for functional MOFs. The dicarboxylic acid variant or the existing carboxylic acid can act as the organic linker, while the aldehyde group would be oriented within the pores of the framework. These aldehyde-functionalized pores could then be utilized for catalytic transformations, such as Knoevenagel condensations or as a platform for post-synthetic modification to introduce other catalytic sites. nih.gov
| Potential Catalytic Application | Role of this compound | Key Functional Groups Involved |
| Asymmetric Aldol (B89426) Reactions | Bifunctional Organocatalyst | Carboxylic Acid, Aldehyde |
| Michael Additions | Ligand for Transition Metal Catalysts | Carboxylate, Aldehyde |
| Heterogeneous Catalysis | Functional Organic Linker in MOFs | Carboxylic Acid, Aldehyde |
Integration into Bio-Inspired Materials and Architectures
The structural motifs present in this compound are reminiscent of those found in biological systems, suggesting its potential for integration into bio-inspired and biomimetic materials. acs.orgnih.gov The phenoxy group is a common feature in many natural products and biomolecules, and the aldehyde and carboxylic acid functionalities provide handles for creating materials with specific properties and functions.
Future avenues of exploration include:
Smart Hydrogels: The carboxylic acid group can be used to create pH-responsive hydrogels. At high pH, the deprotonated carboxylate groups would lead to electrostatic repulsion and swelling of the hydrogel, while at low pH, protonation would lead to collapse. The aldehyde groups within the hydrogel matrix could be used to reversibly immobilize biomolecules containing amine groups, such as proteins or peptides, via imine formation.
Functionalized Biomaterial Coatings: The compound can be used to modify the surface of biomaterials to enhance their biocompatibility and functionality. For example, it could be grafted onto the surface of an implant, with the carboxylic acid groups improving hydrophilicity and the aldehyde groups providing sites for the attachment of bioactive molecules. Phenoxy resins, which share a similar backbone, are known for their excellent adhesion and chemical resistance. phlextek.comhuntsman.comcorrosionpedia.com
Drug Delivery Systems: The molecule could be incorporated into polymer-based drug delivery systems. The carboxylic acid can participate in hydrogen bonding interactions with drug molecules, while the aldehyde can be used for covalent drug conjugation, allowing for controlled release profiles. Polyphenolic compounds have been explored for their role in tissue engineering and their ability to stabilize collagen. nih.govmdpi.com
| Bio-Inspired Application | Function of this compound | Potential Outcome |
| pH-Responsive Hydrogels | Cross-linker and functional monomer | Controlled release of therapeutics |
| Surface Modification of Implants | Grafting agent | Improved biocompatibility and bio-integration |
| Self-Assembling Peptides | Functional building block | Formation of bioactive scaffolds |
Green Chemistry Approaches to Synthesis and Transformation
The principles of green chemistry encourage the development of more sustainable and environmentally benign chemical processes. acs.org Future research on this compound should prioritize the development of green synthetic routes and transformations. eurekalert.orgrsc.org
Key areas for improvement include:
Greener Synthesis Routes: Traditional methods for synthesizing phenoxyalkanoic acids can involve harsh reagents and generate significant waste. google.com Future research could explore solvent-free reaction conditions, the use of biodegradable catalysts, and starting materials derived from renewable feedstocks. jocpr.comscirp.orgresearchgate.net For instance, the oxidation of the corresponding alcohol to the aldehyde could be achieved using air as the oxidant. acs.orguva.nl
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Metrics such as atom economy, E-factor, and reaction mass efficiency can be used to evaluate and optimize the greenness of the synthesis. nih.govresearchgate.netmdpi.com
Biocatalysis: The use of enzymes to catalyze the synthesis or transformation of the compound offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, a lipase (B570770) could be used to esterify the carboxylic acid, or an oxidase could be used for the selective oxidation of a precursor alcohol.
| Green Chemistry Metric | Definition | Relevance to Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product. |
| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | A simple metric for quantifying the amount of waste generated. |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Provides a more realistic measure of the efficiency of a chemical reaction. |
Exploration of Self-Assembly Phenomena Beyond Hydrogen Bonding
While the carboxylic acid group of this compound readily participates in hydrogen bonding, leading to dimer or catemer formation, there is significant potential to explore other non-covalent interactions to drive more complex self-assembly. The aromatic ring and the polar functional groups can engage in a variety of other interactions.
Future research should investigate:
π-π Stacking Interactions: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems. nih.govcomporgchem.comrsc.orgresearchgate.netwikipedia.orgnih.gov By introducing other aromatic molecules, it may be possible to co-assemble structures with specific electronic or optical properties. The relative positioning of substituents on the aromatic ring is known to significantly influence the strength of these interactions. nih.gov
Dipole-Dipole Interactions: The polar aldehyde and carboxylic acid groups create significant dipole moments within the molecule. These dipoles can interact with each other and with the dipoles of other molecules to direct self-assembly into ordered structures. nih.govresearchgate.netresearchgate.netacs.org This is a powerful tool for controlling the orientation of molecules in the solid state.
Coordination-Driven Self-Assembly: The carboxylic acid can be deprotonated to a carboxylate, which can then coordinate to metal ions. This coordination-driven self-assembly can be used to construct well-defined, discrete supramolecular architectures, such as metallacycles and metallacages, with the aldehyde groups pointing into or out of the cavity. nih.govrsc.orgbeilstein-journals.orgelectronicsandbooks.comacs.org
Advanced Mechanistic Insights through In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for gaining these insights. researchgate.netyoutube.comresearchgate.netrsc.org
Future mechanistic studies could employ:
In Situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the changes in vibrational modes of the aldehyde and carboxylic acid groups during a reaction. youtube.comrsc.orgmdpi.com This can provide information about the formation of intermediates, the kinetics of the reaction, and the role of catalysts.
In Situ NMR Spectroscopy: NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products in solution. By performing reactions directly in the NMR tube, it is possible to track the transformation of the molecule in real-time.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the structures and energies of transition states and intermediates. This can provide a theoretical framework for interpreting experimental results from in situ spectroscopy.
| Spectroscopic Technique | Information Gained | Application to this compound |
| In Situ FTIR | Real-time monitoring of functional group transformations | Studying the kinetics of esterification or imine formation reactions. |
| In Situ Raman | Probing changes in molecular structure and bonding | Investigating the coordination of the carboxylate to a metal center. |
| In Situ NMR | Detailed structural elucidation of species in solution | Identifying and characterizing reaction intermediates in catalytic cycles. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 3-(3-Formylphenoxy)propanoic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves formylation of phenolic precursors (e.g., 3-hydroxybenzoic acid derivatives) followed by etherification with propanoic acid derivatives. Critical parameters include:
- Temperature control : Maintain 80–90°C to prevent decomposition of the aldehyde group .
- Solvent selection : Use anhydrous dimethylformamide (DMF) to minimize hydrolysis .
- Catalysts : Sodium hydride facilitates nucleophilic substitution during ether bond formation .
- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity, validated by melting point analysis (80–90°C) and HPLC .
Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., exact mass 194.0575 for C₁₀H₁₀O₄) .
- ¹H NMR : Key peaks include δ 9.8 ppm (aldehyde proton), δ 7.5–8.0 ppm (aromatic protons), and δ 2.6–3.1 ppm (methylene groups adjacent to the ether linkage) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (1700–1720 cm⁻¹) and formyl (≈2800 cm⁻¹) stretches .
- LC-MS/MS : Quantifies purity and fragmentation patterns, comparing against reference standards .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous solid waste .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
- Isotope Labeling : Use ¹³C-labeled compound in murine models to track metabolic pathways .
- In Vitro Models : Incubate with liver microsomes to identify phase I metabolites (e.g., oxidation at the formyl group).
- Metabolite Analysis : Employ UPLC-QTOF-MS on urine/plasma to detect phase II conjugates (e.g., sulfation/glucuronidation, indicated by m/z shifts of +80 or +176 Da) .
- Enzyme Hydrolysis : Confirm conjugates using β-glucuronidase/sulfatase treatments .
Q. What experimental approaches resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy across pH 2–12, comparing with analogs like 3-(4-formylphenoxy)propanoic acid .
- Computational Modeling : Perform DFT calculations to predict electron density changes at the formyl group .
- NMR Titration : Track pH-dependent chemical shifts of the aldehyde proton (δ 9.8 ppm) .
- HPLC Quantification : Measure degradation products (e.g., 3-hydroxypropanoic acid derivatives) .
Q. What strategies optimize the regioselective modification of this compound for targeted drug delivery systems?
- Methodological Answer :
- Schiff Base Formation : React the aldehyde group with amine-containing carriers (e.g., chitosan nanoparticles) .
- Carboxylic Acid Protection : Use tert-butyl esterification during conjugation to prevent side reactions .
- Characterization : Confirm conjugation via FTIR (loss of aldehyde peak at 1720 cm⁻¹) and MALDI-TOF for molecular weight validation .
- Release Kinetics : Assess drug release in simulated physiological conditions (pH 5.0 and 7.4) .
Q. How can computational methods predict the crystalline packing behavior of this compound, and what implications does this have for formulation development?
- Methodological Answer :
- Crystal Structure Prediction : Use Materials Studio to simulate packing based on analog data (e.g., catemer motifs in 3-(2-formylphenoxy)propanoic acid) .
- Hydrogen Bond Analysis : Identify O–H⋯O and C–H⋯O interactions to assess polymorph stability .
- Experimental Validation : Compare simulated data with PXRD and DSC results to guide co-crystal design for enhanced solubility .
Notes
- Data Contradictions : Conflicting metabolic or reactivity reports require cross-validation using isotopic labeling, enzyme assays, and computational modeling .
- Methodological Gaps : Toxicity data gaps (e.g., no acute toxicity studies ) warrant in vitro cytotoxicity screening (MTT assays) and in vivo acute toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
